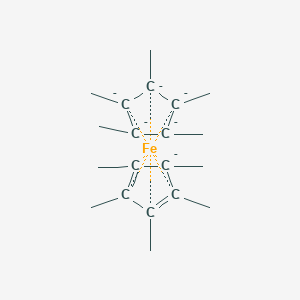

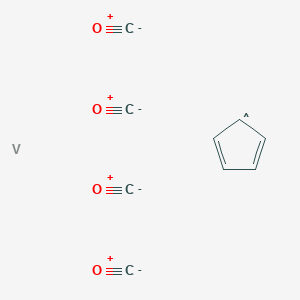

Bis(pentamethylcyclopentadienyl)iron(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is a chemical compound with the formula Fe(C₅(CH₃)₅)₂. It is a member of the metallocene family, which consists of sandwich compounds where a metal atom is sandwiched between two cyclopentadienyl anions. This compound is notable for its stability and unique electronic properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentamethylcyclopentadienyl)iron(II) is typically synthesized through the reaction of pentamethylcyclopentadiene with iron(II) chloride. The reaction proceeds as follows: [ 2 \text{Li(C}_5\text{Me}_5) + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{Me}_5)_2 + 2 \text{LiCl} ] The product can be purified by sublimation .

Industrial Production Methods

While the industrial production methods for bis(pentamethylcyclopentadienyl)iron(II) are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of inert atmospheres and controlled temperatures is crucial to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(pentamethylcyclopentadienyl)iron(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form decamethylferrocenium, a stable cation.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The pentamethylcyclopentadienyl ligands can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with bis(pentamethylcyclopentadienyl)iron(II) include oxidizing agents like ferric chloride and reducing agents such as lithium aluminum hydride. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving bis(pentamethylcyclopentadienyl)iron(II) depend on the specific reaction conditions. For example, oxidation yields decamethylferrocenium, while substitution reactions can produce a variety of substituted metallocenes .

Scientific Research Applications

Bis(pentamethylcyclopentadienyl)iron(II) has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in redox titrations and as a catalyst in various organic reactions.

Biology: The compound’s stability and electronic properties make it useful in studying electron transfer processes in biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.

Industry: It is used in the production of high-purity graphene and other advanced materials

Mechanism of Action

The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects is primarily through its ability to donate and accept electrons. The iron(II) core can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Ferrocene: The parent compound of bis(pentamethylcyclopentadienyl)iron(II), with hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.

Bis(pentamethylcyclopentadienyl)cobalt(II): Similar structure but with cobalt instead of iron.

Bis(pentamethylcyclopentadienyl)nickel(II): Similar structure but with nickel instead of iron

Uniqueness

Bis(pentamethylcyclopentadienyl)iron(II) is unique due to the presence of methyl groups on the cyclopentadienyl rings, which enhance its stability and electron-donating properties compared to ferrocene. This makes it a more effective reducing agent and a valuable compound for studying redox chemistry .

Properties

CAS No. |

12126-50-0 |

|---|---|

Molecular Formula |

C20H30Fe |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

SEYZDJPFVVXSRB-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe+2] |

Origin of Product |

United States |

Q1: How does the use of Bis(pentamethylcyclopentadienyl)iron(II) as a reducing agent compare to ferrocene in reactions with Cu(dmp)22+ (dmp = 2,9-dimethyl-1,10-phenanthroline)?

A1: Research indicates that while both Bis(pentamethylcyclopentadienyl)iron(II) and ferrocene can act as reducing agents for Cu(dmp)22+, their reaction mechanisms differ significantly [1]. While the reduction with ferrocene primarily follows a pathway dependent on the deformation of Cu(dmp)22+, Bis(pentamethylcyclopentadienyl)iron(II), possessing a significantly more negative E° value (500 mV lower than ferrocene [1]), promotes a reaction pathway influenced by the deformation of Cu(dmp)2+ [1]. This difference highlights the impact of the reductant's reduction potential on the reaction pathway and the species involved in the rate-determining steps.

Q2: Can Bis(pentamethylcyclopentadienyl)iron(II) be used to study electrochemical processes at liquid-liquid interfaces?

A2: Yes, Bis(pentamethylcyclopentadienyl)iron(II) has shown promise as a redox probe in studying electron transfer across liquid-liquid interfaces [2]. Its use in this context allows researchers to investigate the kinetics and thermodynamics of charge transfer processes occurring at the interface between immiscible liquids.

- Kano, K., et al. (2002). An Interpretation of Gated Behavior: Kinetic Studies of the Oxidation and Reduction Reactions of Bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) in Acetonitrile. Bulletin of the Chemical Society of Japan, 75(1), 1-13.

- Reymond, F., et al. (2003). Voltammetric study of electron transfer across the 1,6-dichlorohexane|water interface with the bis(pentamethylcyclopentadienyl)iron(II/III) redox couple. Journal of Electroanalytical Chemistry, 556(1-2), 27-35.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)

![[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol](/img/structure/B89218.png)

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)